molecular formula C14H13ClN2O2 B1317899 N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide CAS No. 953901-86-5

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B1317899
CAS No.: 953901-86-5
M. Wt: 276.72 g/mol
InChI Key: MGLSUBBGZWATKT-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is a synthetic acetamide derivative supplied for research and development purposes. This compound is part of a class of molecules featuring a phenoxyacetamide scaffold, which is of significant interest in medicinal chemistry. Structurally related acetamide derivatives have been synthesized and investigated as potential therapeutic agents, with studies indicating activities such as anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and as inhibitors of enzymes like butyrylcholinesterase (BChE), a target for neurodegenerative conditions . The presence of the 3-aminophenyl moiety and the chlorophenoxy group makes it a valuable intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) . The compound's structure is characterized by spectroscopic methods (NMR, LC-MS), and its solid-state properties can be determined by X-ray diffraction studies, with computational analyses like Density Functional Theory (DFT) providing insights into its electronic properties and molecular stability . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-14(18)17-11-5-3-4-10(16)8-11/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLSUBBGZWATKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-nitroaniline with 2-chlorophenoxyacetic acid. The process can be summarized in the following steps:

    Nitration: 3-nitroaniline is first reduced to 3-aminophenyl.

    Esterification: 2-chlorophenoxyacetic acid is esterified to form an ester intermediate.

    Amidation: The ester intermediate reacts with 3-aminophenyl to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Compounds with substituted phenoxy groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of polymers or as a precursor in material science.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amine and ether groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

The biological and chemical properties of acetamide derivatives are highly dependent on substituent variations. Below is a systematic comparison of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide with structurally related compounds:

Structural and Functional Group Analysis
Compound Name Substituents Molecular Formula Key Functional Groups
This compound 3-Aminophenyl, 2-chlorophenoxy C₁₄H₁₂ClN₂O₂ Amine, chlorophenoxy, acetamide
ZINC1162830 () 3-(1,3-Dioxo-2-phenylisoindol-5-yl)oxyphenyl, 2-chlorophenoxy C₂₃H₁₆ClN₃O₄ Isoindole, chlorophenoxy, acetamide
Compound 7d () 2-Fluorophenoxy, thiadiazol-pyridinyl C₂₁H₁₆ClFN₄O₃S Fluorophenoxy, thiadiazol, acetamide
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide () 3-Amino-4-chlorophenyl, 2,5-dimethylphenoxy C₁₆H₁₇ClN₂O₂ Amine, chloro, dimethylphenoxy, acetamide
2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide () 2,5-Difluorophenyl, 2-chlorophenoxy C₁₄H₁₀ClF₂NO₂ Difluorophenyl, chlorophenoxy, acetamide

Key Observations :

  • Amino Group Impact: The presence of the 3-aminophenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., ’s difluorophenyl derivative). This could improve bioavailability or target binding .
  • Chlorophenoxy vs. Other Substituents: The 2-chlorophenoxy group is a common feature in VEGFR-2 inhibitors (e.g., ZINC1162830 in ). Replacement with fluorophenoxy () or dimethylphenoxy () alters steric and electronic profiles, affecting receptor affinity .
Pharmacological Activity Comparison
Compound Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound In silico predicted VEGFR-2 inhibition (based on structural similarity) Not reported
ZINC1162830 () VEGFR-2 inhibition (Shape Tanimoto: 0.736 vs. tivozanib) Comparable to tivozanib
Compound 7d () Anticancer activity against Caco-2 cells IC₅₀ = 1.8 µM
N-(3-Chloro-4-hydroxyphenyl)acetamide () Antimicrobial and antifungal activity Moderate
2-(4-Chloro-3-methylphenoxy)acetamide derivatives () Antibacterial (gram-positive), antifungal MIC = 12.5–25 µg/mL

Key Observations :

  • Anticancer Potential: The thiadiazol-containing derivative () showed superior cytotoxicity (IC₅₀ = 1.8 µM) compared to fluorouracil, highlighting the role of heterocyclic moieties in enhancing activity .
  • VEGFR-2 Inhibition: ZINC1162830 () shares the 2-chlorophenoxy group with the target compound, suggesting a plausible mechanism for angiogenesis inhibition .

Biological Activity

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H13_{13}ClN2_2O
  • Molecular Weight : 276.72 g/mol

The presence of the chlorophenoxy group is critical for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of these molecular targets, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Significant attention has been directed toward the anticancer properties of this compound. It has shown promising results against several cancer cell lines, including:

  • Melanoma
  • Pancreatic Cancer
  • Chronic Myeloid Leukemia (CML)

In a study, a related compound demonstrated high potency against both sensitive and resistant cancer cell lines, leading to cell death through apoptosis and autophagy induction .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the phenyl and chlorophenoxy groups can significantly impact its biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances its potency against cancer cells .

Compound ModificationEffect on Activity
Chlorine SubstitutionIncreased potency against cancer cells
Amino Group PositionCritical for enzyme binding

Case Studies

  • Antiparasitic Activity : A related study identified phenyl benzamides with potent antiparasitic activity against Trypanosoma brucei, indicating that structural analogs of this compound may also possess similar properties .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound showed significant tumor growth reduction when administered at therapeutic doses, highlighting their potential for clinical development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, outlines a method using 2-chloroacetamide with a phenolic derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). To improve yields, optimize stoichiometric ratios (e.g., 1:1 molar ratio of reactants), use inert atmospheres to prevent oxidation of the amine group, and employ catalysts like triethylamine for efficient condensation (). Post-synthesis purification via column chromatography or recrystallization in toluene enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR and FTIR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and amine protons (δ ~5-6 ppm in ¹H NMR) ().
  • Single-crystal XRD : Resolve molecular conformation, such as dihedral angles between aromatic rings and acetamide groups, which influence intermolecular interactions (e.g., hydrogen bonding) ().
  • HPLC-MS : Validate purity and detect degradation products ( ). Cross-reference data to resolve spectral contradictions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare solutions in buffers (pH 1–13) and incubate at 25–60°C.

Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).

Identify degradants using LC-MS; acidic/basic conditions may hydrolyze the acetamide or chlorophenoxy group ( ). Include controls with antioxidants (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Control for Solubility : Poor solubility in aqueous media (e.g., ’s solvent affinity data) can lead to false negatives. Use DMSO with ≤1% v/v to maintain activity.
  • Synergistic Studies : Test combinations with known bioactive agents (e.g., ’s reference to antifungal synergism) to clarify mechanisms .

Q. How can computational methods predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron-rich sites for electrophilic attack (). Software like Gaussian can model charge distribution.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 Mpro in ). Validate with MD simulations to assess stability of ligand-protein complexes .

Q. What structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the chlorophenoxy group with fluorinated or methylthio groups ( ) to modulate lipophilicity and target affinity.
  • Heterocyclic Fusion : Introduce pyrimidine or thiazole rings () to engage in π-π stacking or hydrogen bonding with enzymes.
  • SAR Studies : Synthesize derivatives (e.g., varying substituents on the phenyl ring) and correlate structural features with activity data (IC50, Ki) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

  • Methodological Answer :

Cell Lines : Use human primary cells (e.g., HEK293) and cancer lines (e.g., MCF-7) for comparative toxicity.

Concentration Range : Test 0.1–100 µM, based on solubility limits (). Include a positive control (e.g., doxorubicin).

Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to cross-validate results.

Statistical Models : Calculate EC50 using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals .

Q. What analytical approaches differentiate polymorphic forms of the compound?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns to reference data ().
  • DSC/TGA : Identify thermal events (melting, decomposition) unique to each polymorph.
  • Raman Spectroscopy : Detect subtle conformational differences (e.g., C=O stretching shifts). Calibrate methods with known polymorphs synthesized under varied conditions (e.g., cooling rates) .

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